molecular formula C3H6ClF2NO2 B1524102 3-Amino-2,2-difluoropropanoic acid hydrochloride CAS No. 1159825-06-5

3-Amino-2,2-difluoropropanoic acid hydrochloride

Cat. No. B1524102
CAS RN: 1159825-06-5
M. Wt: 161.53 g/mol
InChI Key: YYNGRYXSTNHZQA-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoropropanoic acid hydrochloride is a chemical compound with the CAS Number: 1159825-06-5. It has a linear formula of C3H6ClF2NO2 . The compound is stored in an inert atmosphere at temperatures between 2-8°C.


Molecular Structure Analysis

The InChI code for 3-Amino-2,2-difluoropropanoic acid hydrochloride is 1S/C3H5F2NO2.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H,7,8);1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 161.54 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 161.54 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Spectroscopic and Diffractometric Studies

Research by Vogt et al. (2013) in the field of pharmaceuticals highlighted the characterization of polymorphic forms of a related compound, emphasizing the use of spectroscopic and diffractometric techniques. These methods are crucial in understanding the physical and chemical properties of such compounds, which can have significant implications in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis in Medicinal Chemistry

Tressler and Zondlo (2014) explored the synthesis of perfluoro-tert-butyl 4-hydroxyproline variants. The study demonstrates the utility of these compounds in probes and medicinal chemistry, suggesting potential applications for 3-amino-2,2-difluoropropanoic acid hydrochloride in similar contexts (Tressler & Zondlo, 2014).

Incorporation in Peptides

Yoshinari et al. (2011) conducted research on the preparation of various 2-fluoro and 2,2-difluoro-3-amino carboxylic acid derivatives. These compounds, including 3-amino-2,2-difluoropropanoic acid hydrochloride, were incorporated into cyclic peptides, providing valuable insights for the development of peptide-based drugs and biomolecules (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).

Synthesis of Biologically Active Compounds

Wei, Makowski, and Rutherford (2012) reported a method to synthesize 3,3-difluoropyrrolidine hydrochloride, starting with 2-chloro-2,2-difluoroacetic acid. This process underlines the significance of 3-amino-2,2-difluoropropanoic acid hydrochloride and related compounds in synthesizing biologically active molecules (Wei, Makowski, & Rutherford, 2012).

Application in Polymerization Processes

The study by Al Mousawi et al. (2018) involved the use of amino acids, including compounds like 3-amino-2,2-difluoropropanoic acid hydrochloride, in high-performance photoinitiating systems for 3D printing and synthesis of photocomposites. This research highlights the potential of such compounds in advanced manufacturing and materials science (Al Mousawi, Garra, Schmitt, Toufaily, Hamieh, Graff, Fouassier, Dumur, & Lalevée, 2018).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS05 pictogram . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280, P305+P351+P338, and P310, advising to wear protective gloves/protective clothing/eye protection/face protection, to rinse cautiously with water for several minutes in case of contact with eyes, and to immediately call a poison center or doctor in case of feeling unwell .

Future Directions

The future directions for the use of 3-Amino-2,2-difluoropropanoic acid hydrochloride are not specified in the search results. Given its chemical properties, it may have potential applications in various fields of research .

properties

IUPAC Name

3-amino-2,2-difluoropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO2.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNGRYXSTNHZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679355
Record name 3-Amino-2,2-difluoropropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2-difluoropropanoic acid hydrochloride

CAS RN

1159825-06-5
Record name 3-Amino-2,2-difluoropropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,2-difluoropropanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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